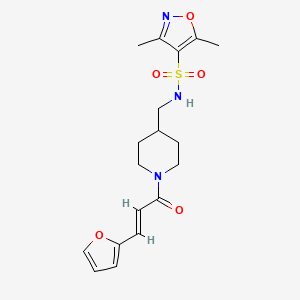
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H23N3O5S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic molecule with significant potential for various biological activities. This compound features multiple functional groups, including a furan ring, a piperidine moiety, and a sulfonamide group, which suggest diverse pharmacological properties. The sulfonamide group is particularly noted for its antibacterial activity, while the furan and isoxazole components may contribute to additional biological interactions.
Structural Characteristics
The molecular formula of this compound is C18H22N4O4S, with a molecular weight of approximately 398.45 g/mol. The structure includes:
- Furan ring : Known for its ability to participate in various chemical reactions and biological interactions.
- Piperidine ring : Often associated with analgesic and psychoactive properties.
- Isoxazole ring : Linked to neuroactive compounds and potential anti-inflammatory effects.
- Sulfonamide group : Commonly recognized for its antibacterial properties.
Antibacterial Properties
The sulfonamide component of the compound suggests potential antibacterial activity. Sulfonamides work by inhibiting bacterial folic acid synthesis, which is crucial for DNA replication and cell growth. Research indicates that derivatives of sulfonamides exhibit varying levels of antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | E. coli | 32 µg/mL |
| Trimethoprim | Staphylococcus aureus | 16 µg/mL |
| This compound | Pending Studies | Pending Studies |
Antineoplastic Activity
Preliminary studies have suggested that compounds similar to this compound may exhibit antineoplastic properties. The mechanism may involve the inhibition of specific enzymes critical for tumor growth and proliferation. For instance, isoxazole derivatives have been shown to affect pathways associated with cancer cell survival.
Neuroprotective Effects
The presence of the isoxazole moiety hints at possible neuroprotective effects. Compounds containing isoxazole rings have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases. Research indicates that such compounds can inhibit oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
- Antibacterial Efficacy Study : A study conducted on various sulfonamide derivatives revealed that modifications at the piperidine position significantly influenced antibacterial activity. The introduction of a furan substituent was noted to enhance activity against resistant strains of E. coli.
- Antineoplastic Activity Assessment : In vitro assays demonstrated that certain isoxazole derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The specific compound's ability to induce apoptosis was linked to its structural features.
- Neuroprotective Mechanism Exploration : Research indicated that isoxazole derivatives could reduce neuronal apoptosis in models of oxidative stress by modulating signaling pathways involved in cell survival.
属性
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-13-18(14(2)26-20-13)27(23,24)19-12-15-7-9-21(10-8-15)17(22)6-5-16-4-3-11-25-16/h3-6,11,15,19H,7-10,12H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGJZPXPKIAADQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













